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molecular formula C7H8BrNO B2527892 (4-Bromo-3-methylpyridin-2-YL)methanol CAS No. 1260666-86-1

(4-Bromo-3-methylpyridin-2-YL)methanol

Cat. No. B2527892
M. Wt: 202.051
InChI Key: ZKKRJUOSVKZULD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09376436B2

Procedure details

To a stirred solution of 4-bromo-1-hydroxy-2,3-dimethyl-pyridin-1-ium acetate (which may be prepared as described in Description 5) (18120 mg, 69.13 mmol) in DCM (100 mL) was added trifluoroacetic anhydride (23.89 mL, 171.9 mmol) dropwise and the reaction was stirred at room temperature for 8 hours, then additional trifluoroacetic anhydride (23.89 mL, 171.9 mmol) was introduced. After 1 day, the reaction mixture was concentrated in vacuo to remove excess TFAA & DCM. The residue was then diluted with MeOH (200 mL) and a solution of saturated aqueous K2CO3 (approximately 100 mL) was added with caution [exotherms]. The resultant suspension was stirred for 3 hours and then concentrated in vacuo. The residue was then partitioned between DCM (200 mL) and water (200 mL). The organics were separated and dried over MgSO4, filtered and concentrated in vacuo. The residue was dissolved in DCM (100 mL) and trifluoroacetic anhydride (23.89 mL, 171.9 mmol) was added dropwise and the reaction was stirred at room temperature for 16 hours. The reaction mixture was concentrated in vacuo, and the residue, diluted with MeOH (200 mL) and a solution of saturated aqueous K2CO3 (approximately 100 mL) was added with caution, and the resulting suspension was stirred for 3 hours. The reaction mixture was then concentrated in vacuo, and the residue was partitioned between DCM (200 mL) and water (200 mL). The organics were separated and dried over MgSO4, filtered and concentrated in vacuo. The residue was purified over silica (100 g SNAP), using the Isolera instrument, eluting with EtOAc: isohexane 0%-50%. Fractions containing desired product were combined and concentrated in vacuo to give (4-bromo-3-methyl-2-pyridyl)methanol (D6) (7055 mg, 34.917 mmol, 50.5% yield) as a yellow solid;
Name
4-bromo-1-hydroxy-2,3-dimethyl-pyridin-1-ium acetate
Quantity
18120 mg
Type
reactant
Reaction Step One
Quantity
23.89 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
23.89 mL
Type
reactant
Reaction Step Two
Quantity
23.89 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=O)[CH3:2].[Br:5][C:6]1[CH:11]=[CH:10][N+:9](O)=[C:8](C)[C:7]=1C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>C(Cl)Cl>[Br:5][C:6]1[CH:7]=[CH:8][N:9]=[C:2]([CH2:1][OH:4])[C:11]=1[CH3:10] |f:0.1|

Inputs

Step One
Name
4-bromo-1-hydroxy-2,3-dimethyl-pyridin-1-ium acetate
Quantity
18120 mg
Type
reactant
Smiles
C(C)(=O)[O-].BrC1=C(C(=[N+](C=C1)O)C)C
Name
Quantity
23.89 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
23.89 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Three
Name
Quantity
23.89 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 1 day
Duration
1 d
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove excess TFAA & DCM
ADDITION
Type
ADDITION
Details
The residue was then diluted with MeOH (200 mL)
ADDITION
Type
ADDITION
Details
a solution of saturated aqueous K2CO3 (approximately 100 mL) was added with caution [exotherms]
STIRRING
Type
STIRRING
Details
The resultant suspension was stirred for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was then partitioned between DCM (200 mL) and water (200 mL)
CUSTOM
Type
CUSTOM
Details
The organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM (100 mL)
STIRRING
Type
STIRRING
Details
the reaction was stirred at room temperature for 16 hours
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue, diluted with MeOH (200 mL)
ADDITION
Type
ADDITION
Details
a solution of saturated aqueous K2CO3 (approximately 100 mL) was added with caution
STIRRING
Type
STIRRING
Details
the resulting suspension was stirred for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between DCM (200 mL) and water (200 mL)
CUSTOM
Type
CUSTOM
Details
The organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified over silica (100 g SNAP)
WASH
Type
WASH
Details
eluting with EtOAc
ADDITION
Type
ADDITION
Details
Fractions containing desired product
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
BrC1=C(C(=NC=C1)CO)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 34.917 mmol
AMOUNT: MASS 7055 mg
YIELD: PERCENTYIELD 50.5%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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